3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid
Description
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a heterocyclic organic compound featuring an imidazolidinone core substituted with a 3,5-dichlorophenyl group and a propanoic acid side chain.
Properties
Molecular Formula |
C12H10Cl2N2O4 |
|---|---|
Molecular Weight |
317.12 g/mol |
IUPAC Name |
3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H10Cl2N2O4/c13-6-3-7(14)5-8(4-6)16-11(19)9(15-12(16)20)1-2-10(17)18/h3-5,9H,1-2H2,(H,15,20)(H,17,18) |
InChI Key |
VECULOGGSJZUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(NC2=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazolidine-2,5-dione Core
The imidazolidine-2,5-dione (hydantoin) ring is typically synthesized via cyclization reactions involving amino acids or their derivatives and urea or carbamoyl compounds. A common approach is the condensation of an α-amino acid derivative with urea or an isocyanate under dehydrating conditions to form the 2,5-dioxoimidazolidine ring.
For the propanoic acid side chain at C-4, starting materials such as 3-aminopropanoic acid (β-alanine) or its derivatives are used. The amino group participates in ring closure with urea or a carbamoyl equivalent to form the hydantoin ring while retaining the propanoic acid functionality.
N-Arylation with 3,5-Dichlorophenyl Group
The N-1 substitution with the 3,5-dichlorophenyl group is generally achieved by nucleophilic aromatic substitution or coupling reactions. One approach involves reacting the hydantoin intermediate with 3,5-dichlorophenyl halides (e.g., bromide or chloride) under basic conditions to form the N-aryl hydantoin.
Alternatively, the N-arylation can be performed by condensation of an appropriately substituted aniline derivative bearing the 3,5-dichlorophenyl group with the hydantoin precursor or by using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to install the aryl group at the nitrogen.
Purification and Isolation
After synthesis, the compound is purified by standard methods such as recrystallization or chromatographic techniques (e.g., column chromatography, preparative HPLC) to obtain the pure 3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid.
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Cyclization | 3-Aminopropanoic acid + urea, heat/dehydrating agent | Imidazolidine-2,5-dione ring with propanoic acid side chain |
| 2 | N-Arylation | 3,5-Dichlorophenyl chloride/bromide + base (e.g., K2CO3) or Pd-catalyst | N-(3,5-Dichlorophenyl) substituted hydantoin |
| 3 | Purification | Recrystallization or chromatography | Pure 3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
The final compound is characterized by:
- NMR Spectroscopy: To confirm the hydantoin ring and the 3,5-dichlorophenyl substitution pattern.
- Mass Spectrometry: To verify molecular weight and purity.
- Infrared Spectroscopy (IR): To confirm characteristic carbonyl stretching of the dioxoimidazolidine ring and carboxylic acid group.
- Elemental Analysis: To confirm the presence of chlorine atoms and overall composition.
Patents such as US7662845B2 describe synthetic analogues of 2,5-dioxoimidazolidin-4-yl compounds, providing insights into substituent variations and synthetic routes relevant to this compound class.
Commercial suppliers like Enamine provide this compound with detailed chemical identifiers and safety data, indicating established synthetic availability and characterization.
Literature on related hydantoin derivatives indicates the use of Knoevenagel condensation and N-alkylation strategies for structural modifications, which could be adapted for this compound's synthesis.
| Method Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Imidazolidinedione formation | Cyclization of 3-aminopropanoic acid with urea or carbamoyl source | Heat, dehydrating agents (e.g., acid catalysts) | Forms the hydantoin ring with propanoic acid side chain |
| N-Arylation | Introduction of 3,5-dichlorophenyl group at N-1 position | 3,5-Dichlorophenyl halide, base or Pd catalyst | Can be via nucleophilic substitution or Pd-catalyzed amination |
| Purification | Isolation of pure compound | Recrystallization, chromatography | Ensures high purity for research or application |
The preparation of 3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves classical heterocyclic chemistry to construct the hydantoin ring from 3-aminopropanoic acid derivatives, followed by N-arylation with 3,5-dichlorophenyl groups. The synthetic routes are supported by patent literature and commercial availability, confirming the feasibility of these methods. Analytical techniques ensure the compound’s structural integrity and purity, making it suitable for further research applications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazolidinone ring or the dichlorophenyl group.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives, while substitution reactions can produce a variety of substituted imidazolidinones .
Scientific Research Applications
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential therapeutic effects, particularly in developing new drugs with improved efficacy and safety profiles.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The compound’s dichlorophenyl group and imidazolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with several agrochemicals, including:
- 3,5-Dichlorophenyl substituent : Enhances lipophilicity and bioactivity.
- Heterocyclic core (imidazolidinone): Critical for binding to biological targets.
- Acid/ester side chains : Influence solubility and systemic transport.
Table 1: Comparative Analysis of Key Compounds
Physicochemical Properties
- Solubility: The target compound’s propanoic acid group likely increases water solubility compared to iprodione (logP ~3.5) but may reduce membrane permeability.
- Stability: Imidazolidinones are prone to hydrolysis under alkaline conditions, similar to iprodione .
Biological Activity
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS Number: 509083-46-9) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a dioxoimidazolidin core, which is known to influence its biological properties. The molecular formula is with a molecular weight of approximately 317.12 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H10Cl2N2O4 |
| Molecular Weight | 317.12 g/mol |
| CAS Number | 509083-46-9 |
Biological Activity Overview
Research indicates that compounds with imidazolidin structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid are summarized below.
Antimicrobial Activity
Studies have shown that related compounds in the imidazolidin family possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
Case Study:
A study conducted on similar imidazolidin derivatives revealed that compounds with dichlorophenyl substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is hypothesized based on its structural similarity to known anti-inflammatory agents. Compounds containing imidazolidin rings have been reported to inhibit pro-inflammatory cytokines.
Research Findings:
In vitro studies indicated that derivatives can modulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines .
Anticancer Properties
Preliminary research suggests that 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid may exhibit anticancer activity through apoptosis induction in cancer cell lines.
Case Study:
A recent investigation into the cytotoxic effects of imidazolidin derivatives found that certain compounds led to significant apoptosis in breast cancer cell lines (MCF-7), supporting the need for further exploration into this compound's potential in cancer therapy .
The mechanism by which 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid exerts its biological effects is not fully elucidated but may involve:
Q & A
Q. What are the optimized synthetic routes for 3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with hydrazide derivatives and substituted aldehydes. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by ice-water quenching and ethanol-water crystallization, achieves ~65% yield . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity.
- Reaction time : Extended reflux (≥18 hours) ensures complete cyclization.
- Purification : Crystallization with ethanol-water mixtures improves purity.
- Catalysts : Acetic acid (5 drops) accelerates imine formation in subsequent steps .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm) and carbonyl groups (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 356.1 for C₁₄H₁₂Cl₂N₂O₄) .
- Melting Point Analysis : Sharp melting points (e.g., 141–143°C) indicate purity .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Initial assays focus on:
- Antimicrobial Activity : Disk diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 50–200 µg/mL .
- Enzyme Inhibition : Testing against proteases or kinases (IC₅₀ determination via fluorometric assays) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Lipophilicity Adjustments : Introducing methyl/methoxy groups (e.g., 6-methylpyridin-2-yl) increases logP, enhancing membrane permeability .
- Electron-Withdrawing Groups : Chlorine atoms on the phenyl ring improve electrophilic interactions with target proteins (e.g., kinase binding pockets) .
- Data Analysis : Compare IC₅₀ values of derivatives using ANOVA to identify significant trends .
Q. What analytical strategies resolve contradictions in reported biological activities?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) require:
- Batch Reprodubility Checks : Re-synthesize compounds under standardized conditions .
- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify outliers .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Computational workflows include:
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., COX-2 enzyme; RMSD ≤2.0 Å indicates reliable poses) .
- QSAR Modeling : Train models with descriptors (e.g., topological polar surface area, ClogP) to predict activity .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
